molecular formula C15H11ClFN5OS B2445740 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1334374-54-7

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Katalognummer B2445740
CAS-Nummer: 1334374-54-7
Molekulargewicht: 363.8
InChI-Schlüssel: PXILXGBUJOXBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H11ClFN5OS and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

  • A study by Ramalingam, Ramesh, and Sreenivasulu (2019) discusses the synthesis of similar acetamide derivatives, highlighting their significant antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Anticancer and Antitumor Activities

  • Research by Stec et al. (2011) explores the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, which include compounds structurally related to the one . This highlights its relevance in cancer treatment research (Stec et al., 2011).
  • Sunder and Maleraju (2013) synthesized derivatives of a similar compound, assessing them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential applications in inflammation-related diseases (Sunder & Maleraju, 2013).
  • Shibuya et al. (2018) identified a compound with a similar structure as a potent inhibitor for a particular enzyme, indicating its potential application in treating diseases involving enzyme overexpression (Shibuya et al., 2018).
  • Evren et al. (2019) synthesized and studied similar compounds for their anticancer activity, highlighting the potential of such compounds in developing new anticancer agents (Evren et al., 2019).

Enzyme Inhibition and Molecular Modeling

  • Duran and Demirayak (2012) researched the synthesis of similar compounds and their anticancer activities, providing insights into their application in enzyme inhibition and molecular modeling (Duran & Demirayak, 2012).
  • Zhu (2015) synthesized novel derivatives that act as Raf kinase inhibitors, indicating the potential use of such compounds in targeted cancer therapy (Zhu, 2015).

Neurological and Psychiatric Applications

  • Çalış et al. (2011) synthesized novel derivatives of a similar compound and tested them for anticonvulsant activity, suggesting potential applications in neurological disorders (Çalış et al., 2011).

Antimicrobial and Antioxidant Activities

  • Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, which could indicate similar applications for the compound (Fahim & Ismael, 2019).
  • Kamble et al. (2015) synthesized and evaluated pyridazinone derivatives for their anticancer, antiangiogenic, and antioxidant activities, suggesting potential multifaceted applications (Kamble et al., 2015).

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS/c16-11-7-10(1-2-12(11)17)19-14(23)8-24-15-4-3-13(20-21-15)22-6-5-18-9-22/h1-7,9H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILXGBUJOXBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.